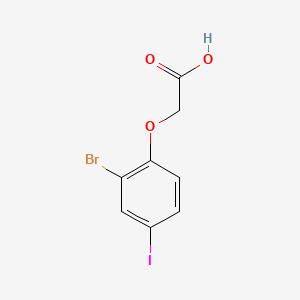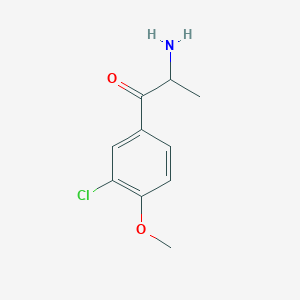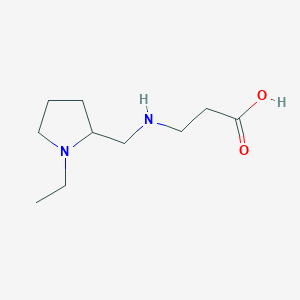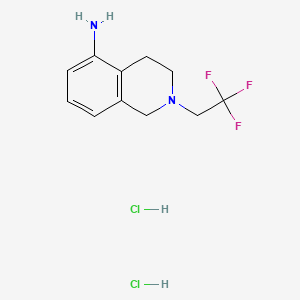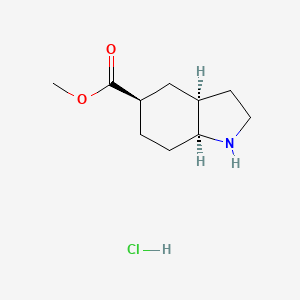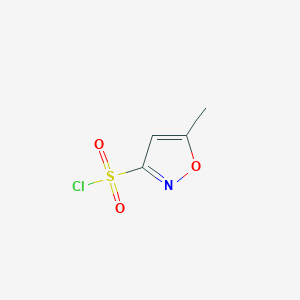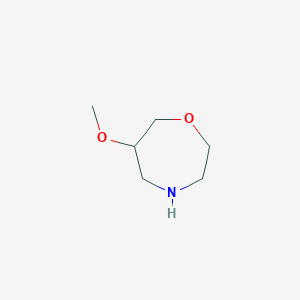
6-Methoxy-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-oxazepane typically involves the cyclization of amino alcohols. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction . This method is efficient and can produce various substituted morpholines, including this compound, in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as coupling, cyclization, and reduction under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,4-oxazepane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazepane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazepane ring.
Substitution: Substitution reactions can introduce different substituents onto the oxazepane ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane N-oxides, while substitution reactions can produce a variety of substituted oxazepanes with different functional groups.
Scientific Research Applications
6-Methoxy-1,4-oxazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,4-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the functional groups attached to the oxazepane ring and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered ring containing oxygen and nitrogen, commonly used in pharmaceuticals and agrochemicals.
1,4-Diazepane: A seven-membered ring with two nitrogen atoms, used in the synthesis of various bioactive compounds.
1,4-Oxazepane: The parent compound of 6-Methoxy-1,4-oxazepane, lacking the methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
6-methoxy-1,4-oxazepane |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-7-2-3-9-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
NTBTVSBZQJWNCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)
